molecular formula C21H14O4S B1195871 6-Sulfooxymethylbenzo(a)pyrene CAS No. 71839-05-9

6-Sulfooxymethylbenzo(a)pyrene

Cat. No.: B1195871
CAS No.: 71839-05-9
M. Wt: 362.4 g/mol
InChI Key: WPJPSIKNQCJUCP-UHFFFAOYSA-N
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Description

6-Sulfooxymethylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon derivative known for its electrophilic and carcinogenic properties. It is an ultimate electrophilic and carcinogenic form of the intermediary metabolite 6-hydroxymethylbenzo(a)pyrene. This compound is of significant interest in the field of toxicology and cancer research due to its ability to form covalent bonds with critical macromolecules, leading to mutagenic and carcinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Sulfooxymethylbenzo(a)pyrene can be synthesized through the sulfonation of 6-hydroxymethylbenzo(a)pyrene. This process involves the use of sulfotransferase enzymes or chemical synthesis methods. The reaction typically requires the presence of 3’-phosphoadenosine 5’-phosphosulfate (PAPS) as a cofactor for the enzymatic sulfonation .

Industrial Production Methods

the synthesis generally follows the same principles as laboratory-scale preparation, involving the sulfonation of 6-hydroxymethylbenzo(a)pyrene using appropriate sulfotransferase enzymes or chemical reagents .

Chemical Reactions Analysis

Types of Reactions

6-Sulfooxymethylbenzo(a)pyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various electrophilic intermediates, reduced forms of the compound, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Sulfooxymethylbenzo(a)pyrene is primarily used in scientific research to study its carcinogenic and mutagenic properties. It serves as a model compound for understanding the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis. Research applications include:

Mechanism of Action

6-Sulfooxymethylbenzo(a)pyrene exerts its effects through the formation of covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolically activated by sulfotransferase enzymes, which convert it into its electrophilic form. This electrophilic form can then interact with nucleophilic sites on DNA, proteins, and other macromolecules, leading to cellular damage and cancer development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and ability to form stable DNA adducts, making it a potent carcinogen. Its electrophilic nature and the formation of covalent bonds with critical macromolecules distinguish it from other similar compounds .

Properties

IUPAC Name

benzo[b]pyren-6-ylmethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4S/c22-26(23,24)25-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJPSIKNQCJUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2COS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68041-18-9 (hydrochloride salt)
Record name 6-Sulfooxymethylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70222116
Record name 6-Sulfooxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71839-05-9
Record name 6-Sulfooxymethylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Sulfooxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-SULFOOXYMETHYLBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAG9DZK6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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